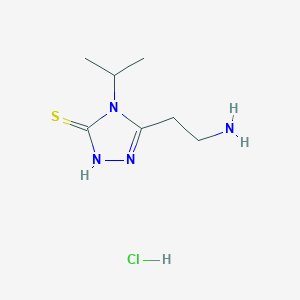

5-(2-aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride

描述

5-(2-aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride is a useful research compound. Its molecular formula is C7H15ClN4S and its molecular weight is 222.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-(2-aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride (CAS Number: 1258652-25-3) is a derivative of 1,2,4-triazole known for its diverse biological activities. This compound has attracted attention in pharmacological research due to its potential antimicrobial, anticancer, and antifungal properties. This article reviews the biological activity of this compound based on recent studies and findings.

The chemical structure of this compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄N₄S·HCl |

| Molecular Weight | 222.74 g/mol |

| CAS Number | 1258652-25-3 |

| Purity | ≥95% |

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. A study focused on various S-substituted derivatives of triazole-thiols demonstrated that compounds similar to 5-(2-aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol showed activity against several bacterial strains:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Candida albicans

The minimum inhibitory concentration (MIC) for these compounds ranged from 31.25 to 62.5 μg/mL, indicating promising antimicrobial potential .

Anticancer Activity

The anticancer properties of triazole derivatives have been extensively studied. In a recent investigation, various synthesized triazole derivatives were evaluated for their cytotoxic effects against multiple cancer cell lines including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells with an emphasis on the melanoma cell line .

Key Findings:

- Compounds with hydrazone moieties showed enhanced cytotoxicity.

- Selectivity towards cancer cells was noted, suggesting potential as antimetastatic agents.

Structure-Biological Activity Relationship

The biological activity of triazole derivatives is often influenced by their structural modifications. Variations in substituents on the sulfur atom and other functional groups can significantly affect their antimicrobial and anticancer efficacy. For instance, modifications leading to increased lipophilicity generally enhance membrane permeability and biological activity .

Case Studies

- Study on Antimicrobial Activity :

- Cytotoxicity Assessment :

科学研究应用

Structure and Composition

The compound's molecular formula is with a molecular weight of 222.74 g/mol. It features a triazole ring that is known for its biological activity and potential as a scaffold in drug development.

Pharmaceutical Applications

5-(2-aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride has shown promise in medicinal chemistry. Its triazole moiety is associated with antifungal activity, making it a candidate for developing new antifungal agents.

Case Study: Antifungal Activity

Research indicates that derivatives of triazoles can inhibit the growth of various fungal pathogens. In vitro studies demonstrated that this compound exhibits significant inhibitory effects against strains of Candida and Aspergillus species, suggesting its potential as an antifungal therapy .

Agricultural Applications

This compound has been explored for its role as a plant growth regulator. The ability to modulate plant growth responses can enhance agricultural productivity.

Case Study: Plant Growth Regulation

Field trials have shown that applications of triazole derivatives can improve crop yield and resistance to environmental stressors. For instance, studies involving wheat crops revealed that the application of this compound resulted in increased biomass and improved drought tolerance .

Material Science

In material science, the incorporation of triazole compounds into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength.

Case Study: Polymer Enhancement

Research has demonstrated that adding this compound to epoxy resins improves their thermal resistance and mechanical properties. This enhancement is attributed to the cross-linking ability of the triazole group within the polymer network .

常见问题

Q. Basic: What are the recommended synthetic methodologies for 5-(2-aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride?

Answer:

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key steps include:

- Cyclization : Reacting thiosemicarbazides with appropriate alkylating agents under reflux conditions. Ethanol or water-ethanol mixtures are common solvents, with catalytic acetic acid to promote reactivity .

- Salt Formation : Conversion to the hydrochloride salt is achieved by treating the free base with HCl in a controlled pH environment, followed by recrystallization from ethanol or methanol for purification .

- Optimization : Reaction parameters such as temperature (reflux at 80–100°C), molar ratios, and solvent polarity significantly influence yield and purity. Thin-layer chromatography (TLC) is recommended for monitoring reaction progress .

Q. Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:

A combination of analytical techniques is essential:

- Elemental Analysis : Verify C, H, N, and S content to confirm stoichiometry .

- Spectroscopy :

- ¹H-NMR : Identify protons on the triazole ring (δ 7.8–8.2 ppm), aminoethyl side chain (δ 2.5–3.5 ppm), and isopropyl group (δ 1.2–1.5 ppm) .

- IR : Detect characteristic bands for N-H (3200–3400 cm⁻¹), C=S (1250–1350 cm⁻¹), and hydrochloride salt formation (broad O-H stretch at 2500–3000 cm⁻¹) .

- Chromatography : High-performance liquid chromatography (HPLC) or TLC with UV detection ensures purity (>95%) .

Q. Advanced: What computational strategies are effective in predicting the biological activity of this triazole derivative?

Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). Focus on the triazole-thiol moiety and aminoethyl side chain, which often bind to active sites via hydrogen bonding and hydrophobic interactions .

- ADME Analysis : Predict pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration) using tools like SwissADME. The compound’s logP (~1.5–2.5) and polar surface area (~80–100 Ų) influence solubility and membrane permeability .

- QSAR Modeling : Corrogate substituent effects (e.g., isopropyl vs. aryl groups) on activity using datasets of similar triazole derivatives .

Q. Advanced: How can researchers resolve discrepancies in reported physical-chemical properties (e.g., solubility, melting point) across studies?

Answer:

- Systematic Characterization : Use standardized protocols for key properties:

- Melting Point : Differential scanning calorimetry (DSC) under nitrogen to avoid decomposition .

- Solubility : Test in buffered solutions (pH 1–12) and solvents (DMSO, ethanol) using UV-Vis spectrophotometry .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., 5-(adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol derivatives) to identify outliers due to substituent effects .

Q. Advanced: What methodological challenges arise in optimizing regioselectivity during triazole functionalization?

Answer:

- Reaction Conditions :

- Temperature : Lower temperatures (0–25°C) favor regioselective alkylation at the sulfur atom over nitrogen .

- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems .

- Analytical Tools :

Q. Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous waste .

Q. Advanced: How to design in vitro experiments to assess pharmacological potential?

Answer:

- Target Selection : Prioritize enzymes (e.g., carbonic anhydrase, cholinesterase) or receptors (e.g., GABA-A) based on docking results .

- Assay Design :

- Enzyme Inhibition : Measure IC₅₀ values using fluorometric or colorimetric substrates (e.g., p-nitrophenyl acetate for esterases) .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) via MTT assay, with EC₅₀ calculation .

- Controls : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and vehicle-only groups .

Q. Advanced: What are best practices for synthesizing and characterizing metal complexes with this compound?

Answer:

- Synthesis : React the triazole-thiol with metal salts (e.g., CuSO₄, ZnCl₂) in ethanol/water (1:1) at 60°C. Adjust pH to 6–7 to deprotonate the thiol for coordination .

- Characterization :

属性

IUPAC Name |

3-(2-aminoethyl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4S.ClH/c1-5(2)11-6(3-4-8)9-10-7(11)12;/h5H,3-4,8H2,1-2H3,(H,10,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXZXAVUMMZNMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NNC1=S)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258652-25-3 | |

| Record name | 3H-1,2,4-Triazole-3-thione, 5-(2-aminoethyl)-2,4-dihydro-4-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258652-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。